Methyl (4-((4-(thiophen-3-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate

Chemical Biology Medicinal Chemistry Drug Discovery

This research chemical addresses the need for structurally diverse building blocks in early-stage drug discovery, where novel chemotypes are required for unbiased hit identification. • Suited for high-throughput phenotypic or target-based screening campaigns as a member of a diverse chemical library; carries no prior biological activity annotation, enabling novel hit discovery. • Contains thiophene, sulfonamide, and carbamate moieties-privileged structural features in medicinal chemistry-making it a strategic choice for scaffold-hopping and SAR exploration. • Standard purity 95% (1H-NMR); available in 10 mg to bulk custom pack sizes with rapid global dispatch, ensuring supply chain reliability for time-sensitive research programs.

Molecular Formula C17H20N2O4S2
Molecular Weight 380.48
CAS No. 1797290-69-7
Cat. No. B2908960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (4-((4-(thiophen-3-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate
CAS1797290-69-7
Molecular FormulaC17H20N2O4S2
Molecular Weight380.48
Structural Identifiers
SMILESCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=CSC=C3
InChIInChI=1S/C17H20N2O4S2/c1-23-17(20)18-15-2-4-16(5-3-15)25(21,22)19-9-6-13(7-10-19)14-8-11-24-12-14/h2-5,8,11-13H,6-7,9-10H2,1H3,(H,18,20)
InChIKeyVXEAIZRNRWUKMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl (4-((4-(thiophen-3-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate: Identity and Procurement


Methyl (4-((4-(thiophen-3-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate is a synthetic small molecule belonging to the piperidine sulfonamide carbamate class, with a molecular formula of C17H20N2O4S2 and a molecular weight of 380.48 g/mol [1]. Its structure features a thiophen-3-yl substituent on a piperidine ring, connected via a sulfonyl bridge to a phenyl carbamate group. This compound is listed by multiple commercial vendors as a research chemical with a typical purity of 95% for non-human, non-veterinary research applications . Vendor descriptions suggest it is of interest in medicinal chemistry for potential therapeutic applications, particularly in oncology .

Compound Class Piperidine sulfonamide carbamate
Research Context Medicinal chemistry exploration; no prior bioactivity differentiation data reported
Procurement Basis Commercial availability and vendor reliability; performance advantage not established

Why This Compound Cannot Be Substituted by In-Class Analogs


A rigorous, evidence-based evaluation reveals that no quantifiable, verifiable differentiation data is currently available in the public domain for this compound relative to its closest analogs, alternatives, or in-class candidates. As a result, there is no scientific or industrial basis to prioritize this specific compound over a closely related analog for procurement. The absence of any head-to-head comparisons, cross-study comparable data, or even robust class-level quantifications in the accessible literature means that generic substitution cannot be scientifically contested at this time [1]. Any procurement decision must therefore be based on non-scientific criteria such as supplier availability, price, or logistical convenience rather than on a proven performance advantage.

No comparative differentiation data
Quantifiable evidence distinguishing this compound from in-class analogs is absent in public literature.
Substitution driven by non-scientific factors
Any procurement decision between similar analogs relies solely on price, availability, or logistics, not on proven scientific advantage.

Quantitative Differentiation Evidence


Lack of Qualifying Differential Evidence

A comprehensive search of primary research papers, patents, and authoritative databases (excluding prohibited sources) did not yield any piece of information meeting the criteria for core differential evidence. Specifically, no data was found that simultaneously provides: (1) a clear comparator or baseline, (2) quantitative data for the target compound, (3) corresponding quantitative data for the comparator, and (4) the assay, model, or experimental context [1]. The only commercially available information is non-quantitative and originates from sources explicitly excluded from this analysis. Therefore, the strongest evidence dimension is the complete absence of qualifying data, which is itself a critical finding for procurement decisions.

Differential Evidence
Source review
No qualifying data available
No scientific basis for compound differentiation
Literature and database review (2026) found no quantitative comparative data
Chemical Biology Medicinal Chemistry Drug Discovery

Potential Application Scenarios


Exploratory Research Chemical Procurement

Given the absence of any quantitative supporting data, the only justifiable application scenario for procuring this compound is as an exploratory research chemical for internal laboratory investigations. It can be used for purposes such as solubility testing, analytical method development, or as a starting material for novel chemical synthesis. In these contexts, the compound's value is derived solely from its availability and physical properties, not from any proven biological or performance advantage [1]. The decision to procure should be based on supplier reliability, cost, and logistical factors rather than published scientific evidence.

Chemical Biology Library Screening

This compound can be included as a member of a diverse chemical library for high-throughput phenotypic or target-based screening campaigns, with the understanding that it carries no prior annotation of biological activity. Its structural features (a thiophene, sulfonamide, and carbamate moiety) are common in bioactive molecules, making it a useful candidate for unbiased hit discovery. Any resulting activity would be a novel experimental finding, not a confirmation of published data [1].

Application
Selection Property
Validation Focus
Exploratory research procurement
Physical properties and commercial availability
Solubility testing, analytical method development, synthesis starting material
Chemical library screening
Structurally diverse motifs; no prior activity annotation
Unbiased high-throughput hit identification
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